P45017α Hydroxylase Inhibition: 3,5-Dichloro vs. 4-Chloro Analog
In a direct comparative study of benzyl imidazole derivatives, 1-(3,5-dichlorobenzyl)-1H-imidazole demonstrated superior potency in inhibiting the hydroxylase activity of the rat P45017α enzyme complex compared to its 4-chloro analog [1]. This difference is quantifiable and significant for assay design.
| Evidence Dimension | Inhibitory potency (IC50) against P45017α hydroxylase activity |
|---|---|
| Target Compound Data | IC50 = 0.0226 mM (22.6 µM) |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-1H-imidazole: IC50 = 0.0316 mM (31.6 µM) |
| Quantified Difference | Target compound is approximately 1.4-fold more potent (lower IC50) |
| Conditions | Rat (Rattus norvegicus) microsomal enzyme assay |
Why This Matters
This confirms that the 3,5-dichloro substitution provides a measurable potency advantage for hydroxylase inhibition over the simpler 4-chloro analog, making the compound a more sensitive probe or a stronger starting point for lead optimization in this specific activity context.
- [1] Owen, C. P., Dhanani, S., Patel, C. H., Shahid, I., & Ahmed, S. (2006). Synthesis and biochemical evaluation of a range of potent benzyl imidazole-based compounds as potential inhibitors of the enzyme complex 17α-hydroxylase/17,20-lyase (P45017α). Bioorganic & Medicinal Chemistry Letters, 16(15), 4011–4015. Data summarized by BRENDA. View Source
